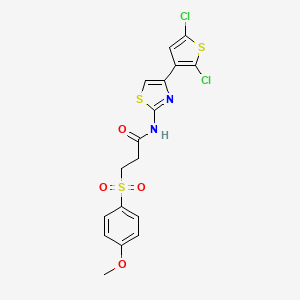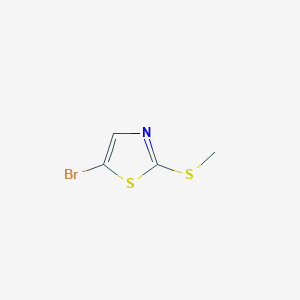
1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a pyrazole ring, a chlorophenyl group, a hydroxyphenoxy linkage, and a piperidine carboxamide moiety. These features suggest that the compound could be of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been demonstrated in the literature. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized using a cyclocondensation reaction under ultrasound irradiation, which offered high regioselectivity and yields ranging from 71-92% . Although the specific compound was not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using crystallographic data . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of a chlorophenyl group could contribute to the molecule's lipophilicity, while the hydroxyphenoxy and piperidine carboxamide groups could impact its hydrogen bonding capacity.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported, such as the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid . This reaction leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. While the compound does not directly match the reactants in this study, the information is relevant as it provides insight into the reactivity of carboxamide-containing compounds under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The pyrazole ring is known for its aromaticity and nitrogen-containing heterocycle, which can affect the compound's basicity and electronic properties. The chlorophenyl group would likely increase the compound's molecular weight and hydrophobic character, while the hydroxyphenoxy linkage introduces a polar character that could enhance solubility in certain solvents. The piperidine carboxamide moiety could also influence the compound's solubility and potential for forming hydrogen bonds.
科学的研究の応用
Molecular Interaction and Pharmacophore Models
The antagonist activity of related compounds has been analyzed through molecular interaction studies, revealing insights into the binding interactions with the CB1 cannabinoid receptor. The detailed conformational analysis around the pyrazole C3 substituent identified distinct conformations contributing to the steric binding interaction with the receptor. These findings are crucial for understanding the compound's antagonist activity and its potential therapeutic applications in targeting cannabinoid receptors (Shim et al., 2002).
Structure-Activity Relationships
Research on the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These studies have paved the way for the development of more selective and potent ligands, with therapeutic potential to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Synthesis for Imaging and Therapeutic Applications
The synthesis of related compounds for potential use as imaging agents for CB1 receptors using PET is described, showcasing the compound's utility in characterizing brain CB1 receptor binding in vivo. These developments are significant for research in neurology and pharmacology, providing tools for the non-invasive study of cannabinoid receptors (Kumar et al., 2004).
将来の方向性
The design of biologically active compounds based on similar structures has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
作用機序
Target of Action
The primary target of this compound is the PIK3/AKT pathway . This pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PIK3/AKT pathway, or PIK3CA mutations .
Mode of Action
This compound acts as a pan-AKT kinase inhibitor . It interacts with its targets by inhibiting the kinase activity of the AKT proteins, thereby preventing the phosphorylation and activation of downstream targets in the PIK3/AKT pathway .
Biochemical Pathways
The compound affects the PIK3/AKT pathway , which is involved in cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is a reduction in the progression of hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer . In the CAPItello-291 trial, the combination of this compound and fulvestrant reduced the risk of disease progression or death by 50% versus fulvestrant alone .
Action Environment
Environmental factors such as the presence of other drugs, the patient’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the compound is used in combination with fulvestrant, an estrogen receptor antagonist, for the treatment of certain types of breast cancer . The patient’s health status, including liver and kidney function, can also affect the metabolism and excretion of the drug, potentially impacting its efficacy and side effects.
特性
IUPAC Name |
1-[2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEWFZNKROSTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)
![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)


![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)